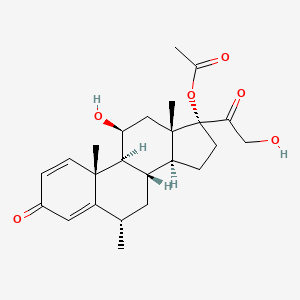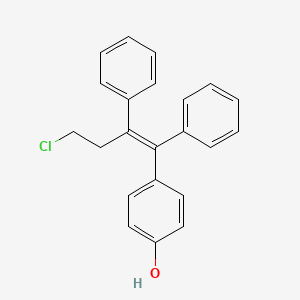
N-(n-Octyl) Glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(n-Octyl) Glucosamine is a derivative of glucosamine, where the amino group is substituted with an n-octyl group Glucosamine itself is an amino sugar and a prominent component of chitin, which is found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(n-Octyl) Glucosamine typically involves the reaction of glucosamine with n-octylamine. The process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The general reaction scheme is as follows: [ \text{Glucosamine} + \text{n-Octylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation or chemical synthesis. Microbial fermentation involves the use of genetically engineered microorganisms to produce glucosamine, which is then reacted with n-octylamine. Chemical synthesis, on the other hand, involves the direct chemical reaction of glucosamine with n-octylamine under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: N-(n-Octyl) Glucosamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The n-octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
N-(n-Octyl) Glucosamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of N-(n-Octyl) Glucosamine involves its interaction with cellular pathways and molecular targets. It is known to modulate the activity of enzymes involved in glycosaminoglycan synthesis, which are crucial for maintaining the structural integrity of connective tissues. Additionally, it can influence signaling pathways related to inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
N-Acetyl Glucosamine: Another derivative of glucosamine, where the amino group is acetylated.
N-Butyl Glucosamine: Similar structure with a butyl group instead of an octyl group.
N-Methyl Glucosamine: Contains a methyl group in place of the octyl group.
Uniqueness: N-(n-Octyl) Glucosamine is unique due to the presence of the long n-octyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired, such as in the formulation of surfactants and biodegradable polymers.
Propiedades
Número CAS |
93125-46-3 |
|---|---|
Fórmula molecular |
C₁₄H₂₉NO₅ |
Peso molecular |
291.38 |
Sinónimos |
2-Deoxy-2-(octylamino)-D-glucose; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid](/img/structure/B1145134.png)

